

Introduction to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-bromo-6-chloro-9H-purine**

Cat. No.: **B1292771**

[Get Quote](#)

8-bromo-6-chloro-9H-purine is a di-halogenated purine derivative that serves as a versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 6-position significantly influences its chemical reactivity and provides multiple handles for synthetic modification. This di-halogenation is crucial for its utility in constructing libraries of compounds for screening in drug discovery programs. The purine scaffold itself is a foundational structure in numerous biologically active molecules, and derivatives like this one are instrumental in developing novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of **8-bromo-6-chloro-9H-purine** is essential for its effective use in research and development. The key quantitative data for this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	233.45 g/mol	[1]
Molecular Formula	C ₅ H ₂ BrCIN ₄	[2] [3] [4]
CAS Number	914220-07-8	[1] [2] [3] [5]
Physical State	Solid	[6]
Storage Temperature	2-8°C or Room Temperature	[2] [5] [7]

Synthesis and Chemical Reactivity

The synthesis of **8-bromo-6-chloro-9H-purine** is typically achieved through the direct halogenation of a suitable purine precursor.^[1] The introduction of the bromine and chlorine atoms is a strategic process that sets the stage for subsequent chemical modifications.

The reactivity of this compound is dominated by the nature of its halogen substituents. The chlorine atom at the C6 position is particularly susceptible to nucleophilic aromatic substitution (SNAr).^[1] This high reactivity is a cornerstone of its utility, allowing for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate diverse molecular scaffolds. The bromine atom at the C8 position is less reactive towards nucleophilic substitution but can participate in other transformations, such as cross-coupling reactions, providing a secondary site for molecular elaboration.

Figure 1: Chemical structure of **8-bromo-6-chloro-9H-purine**.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized, step-by-step protocol for a typical nucleophilic aromatic substitution reaction using **8-bromo-6-chloro-9H-purine** as the starting material. This protocol is illustrative and may require optimization for specific substrates and nucleophiles.

Objective: To synthesize an N-substituted-8-bromo-9H-purin-6-amine derivative.

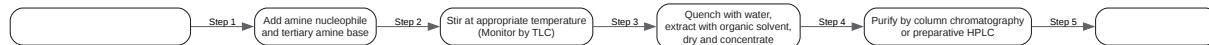
Materials:

- **8-bromo-6-chloro-9H-purine**
- Desired primary or secondary amine
- Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
- Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
- Inert gas (e.g., nitrogen or argon)

- Standard laboratory glassware and stirring apparatus
- Thin-layer chromatography (TLC) plate and developing chamber
- Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve **8-bromo-6-chloro-9H-purine** (1 equivalent) in the chosen anhydrous solvent.
- Addition of Reagents: Add the amine nucleophile (1.1 to 1.5 equivalents) to the stirred solution. Subsequently, add the tertiary amine base (2 to 3 equivalents) to scavenge the HCl byproduct.
- Reaction Monitoring: The reaction can be stirred at room temperature or heated depending on the reactivity of the amine. Monitor the progress of the reaction by TLC until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by quenching the reaction with water and extracting with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is then purified using column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted-8-bromo-9H-purin-6-amine.
- Characterization: The final product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the nucleophilic substitution of **8-bromo-6-chloro-9H-purine**.

Applications in Research and Drug Development

8-bromo-6-chloro-9H-purine is a valuable starting material for the synthesis of a variety of biologically active compounds. The purine core is a common motif in kinase inhibitors, and this building block allows for the systematic exploration of the chemical space around this important scaffold. The differential reactivity of the two halogen atoms enables sequential and site-selective modifications, further enhancing its synthetic utility. Its use as a protein degrader building block has also been noted.[\[7\]](#)

Safety and Handling

For research use only. Not for human or veterinary use.[\[1\]](#) As with any chemical reagent, proper safety precautions should be taken when handling **8-bromo-6-chloro-9H-purine**. It is advisable to consult the material safety data sheet (MSDS) before use. General safety recommendations for related compounds include:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[\[8\]](#)[\[9\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[\[10\]](#) Avoid contact with skin and eyes.[\[10\]](#)
- Storage: Store in a tightly sealed container in a dry, cool place.[\[2\]](#)[\[6\]](#)
- First Aid: In case of contact with eyes, rinse immediately with plenty of water.[\[8\]](#) If inhaled, move to fresh air.[\[9\]](#) If swallowed, seek medical attention.[\[8\]](#)[\[11\]](#)

References

- Benchchem. (n.d.). **8-bromo-6-chloro-9H-purine**.
- Echemi. (n.d.). 8-bromo-6-chloro-9-methyl-9h-purine.
- [No Title]. (n.d.).
- BLD Pharm. (n.d.). **8-Bromo-6-chloro-9H-purine**.
- ChemicalBook. (n.d.). **8-bromo-6-chloro-9H-purine**.
- Thoreauchem. (n.d.). **8-bromo-6-chloro-9H-purine-914220-07-8**.

- AiFChem. (n.d.). **8-Bromo-6-chloro-9H-purine**.
- ChemicalBook. (n.d.). 8-BROMO-6-CHLORO-9-METHYL-9H-PURINE.
- CymitQuimica. (n.d.). 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine.
- PubChem. (n.d.). 8-Bromo-9H-purin-6-amine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 8-Bromo-9H-purin-6-amine Formula.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 6-Bromo-9H-purine SDS, 767-69-1 Safety Data Sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 914220-07-8|8-Bromo-6-chloro-9H-purine|BLD Pharm [bldpharm.com]
- 3. 8-bromo-6-chloro-9H-purine-914220-07-8 - Thoreauchem [thoreauchem.com]
- 4. 914220-07-8 | 8-Bromo-6-chloro-9H-purine - AiFChem [aifchem.com]
- 5. 8-bromo-6-chloro-9H-purine | 914220-07-8 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 8-Bromo-9H-purin-6-amine | C5H4BrN5 | CID 81457 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292771#molecular-weight-of-8-bromo-6-chloro-9h-purine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com